

# 1-epi-Regadenoson: A Technical Overview of a Key Regadenoson Isomer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-epi-Regadenoson

Cat. No.: B12399005

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## Abstract

This technical guide provides a comprehensive overview of **1-epi-Regadenoson**, identified as a significant isomer impurity of the A2A adenosine receptor agonist, Regadenoson. While specific biological activity and signaling pathway data for **1-epi-Regadenoson** are limited in current literature, this document compiles its known physicochemical properties and discusses its relevance within the context of Regadenoson's synthesis, analysis, and pharmaceutical application. The guide further details the well-established experimental protocols and signaling pathways associated with Regadenoson to provide a foundational understanding for researchers studying its impurities.

## Introduction to 1-epi-Regadenoson

**1-epi-Regadenoson** is a stereoisomer of Regadenoson, a potent and selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. As an epimer, **1-epi-Regadenoson** shares the same molecular formula and connectivity as Regadenoson but differs in the three-dimensional arrangement at a single chiral center. The presence of such impurities is a critical consideration in drug development and manufacturing, as they can have different pharmacological and toxicological profiles.

## Physicochemical Properties

The fundamental physicochemical characteristics of **1-epi-Regadenoson** are summarized in the table below, with data for Regadenoson provided for comparison.

Property	1-epi-Regadenoson	Regadenoson
CAS Number	2015222-31-6[1]	313348-27-5
Molecular Formula	C15H18N8O5[1]	C15H18N8O5
Molecular Weight	390.35 g/mol [1]	390.35 g/mol
IUPAC Name	1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[1]	1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

## Synthesis and Characterization

The synthesis of Regadenoson can inadvertently lead to the formation of impurities, including **1-epi-Regadenoson**. Several synthetic routes for Regadenoson have been described, often involving the glycosidation of a purine derivative. The stereoselectivity of this reaction is crucial to minimizing the formation of epimeric impurities.

## Experimental Protocol: Analysis of Regadenoson and its Impurities via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Regadenoson and its impurities.

Objective: To separate and quantify Regadenoson from its related substances, including **1-epi-Regadenoson**.

Methodology:

- Column: ACE 3 C18-PFP, 150×4.6mm, 3.0µm (or equivalent)[2]

- Mobile Phase:
  - Buffer: 1.0 ml of Methane Sulfonic acid in 1000ml of water
  - A suitable organic modifier (e.g., acetonitrile) gradient.
- Diluent: Dimethyl Sulfoxide (DMSO)
- Flow Rate: 0.8 ml/min
- Detector Wavelength: 272 nm
- Column Temperature: 30°C
- Injection Volume: 5 µl

Data Analysis: The retention times and peak areas are used to identify and quantify the main component and its impurities. Method validation should be performed according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

## Biological Context and Signaling Pathway

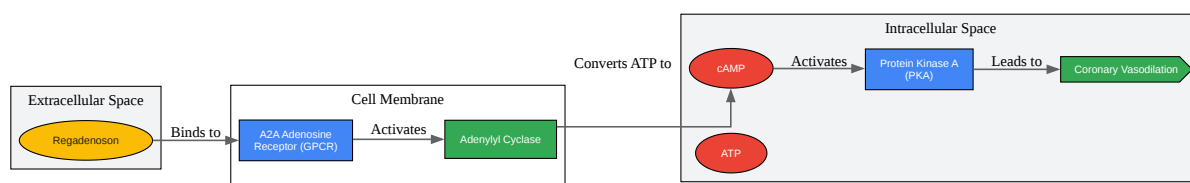
While direct studies on the biological activity of **1-epi-Regadenoson** are not widely available, its structural similarity to Regadenoson suggests it may interact with adenosine receptors. The established mechanism of action for Regadenoson provides a critical framework for understanding the potential activity of its isomers.

Regadenoson is a low-affinity agonist for the A2A adenosine receptor. Activation of the A2A receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.

## Regadenoson Signaling Pathway

The binding of Regadenoson to the A2A adenosine receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase

A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

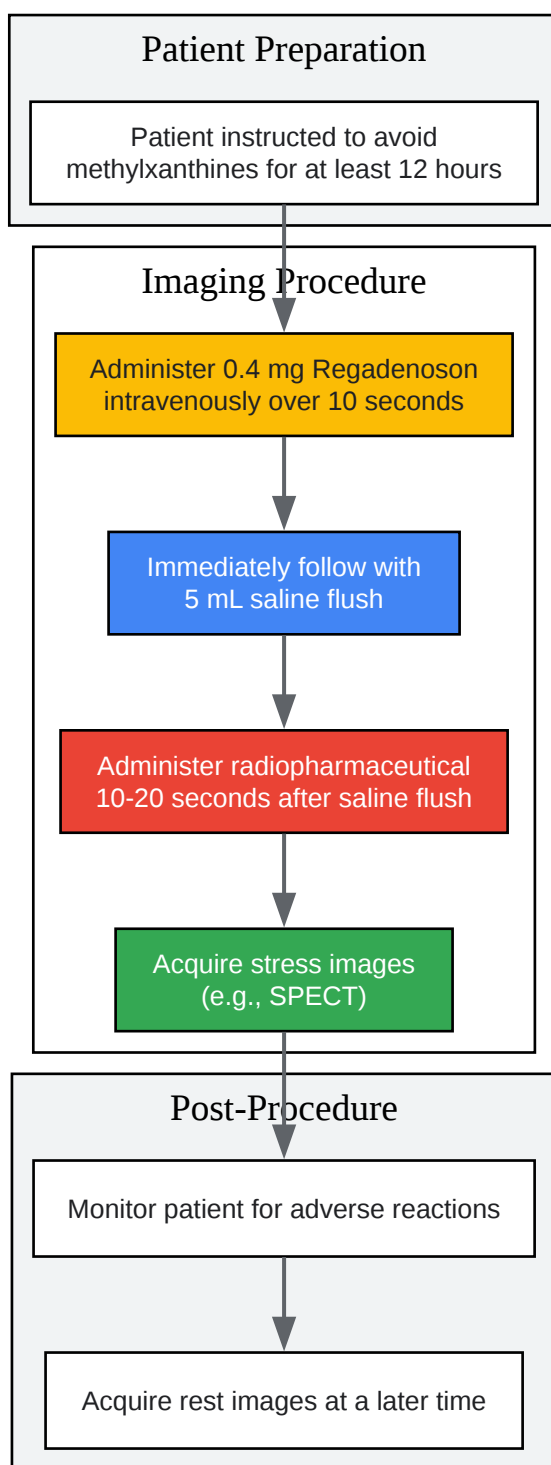


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#### Regadenoson-A2A Receptor Signaling Pathway

## Experimental Workflow for Myocardial Perfusion Imaging

The primary application of Regadenoson is in radionuclide myocardial perfusion imaging (MPI) for patients unable to undergo adequate exercise stress. The workflow for this diagnostic procedure is highly standardized.



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### Regadenoson-Enhanced Myocardial Perfusion Imaging Workflow

## Conclusion

**1-epi-Regadenoson** is a critical process-related impurity in the manufacturing of the pharmaceutical agent Regadenoson. While specific pharmacological data for this epimer is scarce, its structural relationship to Regadenoson underscores the importance of robust analytical methods for its detection and control. The technical information provided herein for Regadenoson serves as an essential reference for researchers investigating the synthesis, characterization, and potential biological impact of its impurities. Further studies are warranted to fully elucidate the pharmacological profile of **1-epi-Regadenoson**.

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## References

- 1. 1-epi-Regadenoson | C<sub>15</sub>H<sub>18</sub>N<sub>8</sub>O<sub>5</sub> | CID 92021929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- To cite this document: BenchChem. [1-epi-Regadenoson: A Technical Overview of a Key Regadenoson Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399005#1-epi-regadenoson-cas-number-and-molecular-formula]

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